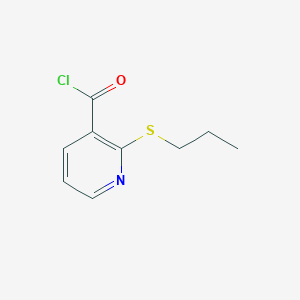

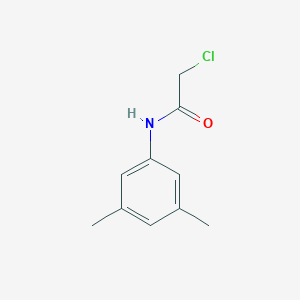

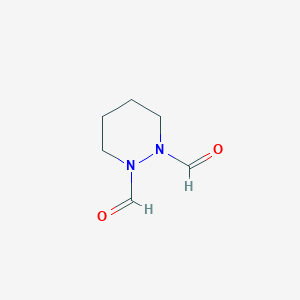

2-(丙硫基)吡啶-3-酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives, including compounds similar to 2-(Propylthio)Pyridine-3-Carbonyl Chloride, often involves reactions such as the substitution of cyano-penta-dienenitrile to yield pyridine derivatives with diverse substituents. These syntheses are characterized by their versatility in producing various pyridine-based structures through different reaction pathways, including cyclization and substitution reactions (George et al., 1998).

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often determined using X-ray crystallography, providing detailed insights into their geometry, bonding, and intermolecular interactions. For example, the structural analysis of related compounds reveals configurations that significantly influence their chemical reactivity and interactions (S. Naveen et al., 2007).

Chemical Reactions and Properties

Pyridine derivatives participate in a variety of chemical reactions, including amination, annulation, and aromatization, leading to the synthesis of functionalized pyridines. These reactions are facilitated by catalysts such as gold and copper salts, demonstrating the compound's versatility in organic synthesis (G. Abbiati et al., 2003).

Physical Properties Analysis

The physical properties of pyridine derivatives, including 2-(Propylthio)Pyridine-3-Carbonyl Chloride, are crucial for their handling and application in various chemical processes. These properties can be analyzed through spectroscopic methods and computational chemistry, providing insights into their stability, solubility, and reactivity under different conditions (S. Abdalla et al., 2016).

Chemical Properties Analysis

The chemical properties of pyridine derivatives are defined by their reactivity, including their ability to undergo various organic transformations. These compounds exhibit reactivity towards nucleophiles, electrophiles, and are capable of participating in complex formation with metals, highlighting their importance in catalysis and organic synthesis (B. Dey et al., 2014).

科学研究应用

化学性质和应用

2-(丙硫基)吡啶-3-酰氯化合物属于一类在配位化学中具有丰富应用历史的化学品,展示了与各种金属形成配合物的多功能能力。此类化学实体因其磁性、光谱和电化学性质而受到研究,为具有电子学、催化和传感器领域潜在应用的新型材料开发做出了重大贡献。一项研究重点介绍了相关吡啶衍生物的多样化学和性质,强调了它们在形成具有显着磁性和生物活性的复杂化合物中的作用 (Boča, Jameson, & Linert, 2011)。

催化和有机合成

2-(丙硫基)吡啶-3-酰氯由于其结构特征,可以参与催化过程,特别是涉及过渡金属的催化过程。此类化合物是设计新的催化循环的组成部分,有可能提高有机转化的效率。文献表明,吡啶衍生物通常在金属催化的反应中至关重要,有助于合成复杂的有机分子。例如,某些吡啶衍生物已用于羟基羰基化反应,这是一种在环境友好条件下将羰基官能团并入有机底物的方法 (Bertoux, Monflier, Castanet, & Mortreux, 1999)。

环境应用

2-(丙硫基)吡啶-3-酰氯的结构基序表明了其在环境应用中的潜在用途,例如水处理和污染控制。吡啶衍生物已被探索其结合金属离子的能力,表明它们可用于去除废水中的重金属。例如,对碳纳米管的研究表明,对二价金属离子的吸附有很大的前景,这指出了吡啶基化合物在环境修复工作中的更广泛适用性 (Rao, Lu, & Su, 2007)。

生物活性化合物和药物发现

吡啶核心,包括类似于 2-(丙硫基)吡啶-3-酰氯的吡啶核心,经常出现在生物活性分子中,这突出了它们的药用意义。此类衍生物表现出广泛的生物活性,使其成为药物发现和药物化学中的有价值的支架。对吡啶衍生物的药用重要性的全面综述展示了它们广泛的生物活性,包括它们作为抗菌剂、抗癌剂等的用途,从而突出了 2-(丙硫基)吡啶-3-酰氯在类似应用中的潜力 (Altaf 等人,2015)。

未来方向

属性

IUPAC Name |

2-propylsulfanylpyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNOS/c1-2-6-13-9-7(8(10)12)4-3-5-11-9/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEUTJYYROCUBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=CC=N1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379078 |

Source

|

| Record name | 2-(Propylthio)Pyridine-3-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propylthio)Pyridine-3-Carbonyl Chloride | |

CAS RN |

175135-24-7 |

Source

|

| Record name | 2-(Propylthio)-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propylthio)Pyridine-3-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)

![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)